An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-Ethyl-1H-imidazole-4,5-dicarbonitrile (C₇H₆N₄, MW: 146.15 g/mol , CAS: 133123-67-8) is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its imidazole core is a key feature in many biologically active molecules. The dinitrile functional groups suggest its utility as a precursor in the synthesis of various nitrogen-containing heterocycles and as a ligand in coordination chemistry. A thorough understanding of its spectroscopic properties is the foundation for its application and further development.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Ethyl-1H-imidazole-4,5-dicarbonitrile and outlines detailed, field-proven methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to predict its spectral characteristics, offering a robust framework for its empirical analysis.
Predicted Physicochemical Properties
A summary of the key physicochemical properties for 1-Ethyl-1H-imidazole-4,5-dicarbonitrile is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄ | ChemScene[1] |
| Molecular Weight | 146.15 | ChemScene[1] |
| CAS Number | 133123-67-8 | ChemScene[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Ethyl-1H-imidazole-4,5-dicarbonitrile, both ¹H and ¹³C NMR will provide critical information about its molecular framework.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The ¹H NMR spectrum is expected to be relatively simple, revealing the electronic environment of the protons in the ethyl group and on the imidazole ring. The predicted chemical shifts are based on the analysis of analogous compounds such as 1-ethyl-1H-imidazole and other substituted imidazoles.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Imidazole C2-H | ~7.5 - 8.5 | Singlet | 1H | The proton at the C2 position of the imidazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitrile groups. |
| Ethyl CH₂ | ~4.0 - 4.5 | Quartet | 2H | The methylene protons of the ethyl group are adjacent to a nitrogen atom, which deshields them, and are split by the neighboring methyl protons. |
| Ethyl CH₃ | ~1.4 - 1.6 | Triplet | 3H | The methyl protons of the ethyl group are in a typical aliphatic region and are split by the adjacent methylene protons. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The presence of the nitrile groups will have a significant impact on the chemical shifts of the imidazole ring carbons.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Imidazole C2 | ~135 - 145 | The C2 carbon is situated between two nitrogen atoms, leading to a downfield shift. |
| Imidazole C4/C5 | ~115 - 125 | These carbons are attached to the electron-withdrawing nitrile groups, which will influence their chemical shift. Due to the asymmetry introduced by the ethyl group, they may have slightly different chemical shifts. |
| Imidazole C4-CN / C5-CN | ~110 - 120 | The carbon atoms of the nitrile groups typically resonate in this region. |
| Ethyl CH₂ | ~40 - 50 | The methylene carbon is directly attached to a nitrogen atom, resulting in a downfield shift compared to a standard alkane. |
| Ethyl CH₃ | ~15 - 20 | The methyl carbon will appear in the typical aliphatic region. |
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile.
Materials:
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1-Ethyl-1H-imidazole-4,5-dicarbonitrile sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
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Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
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NMR tubes (5 mm)
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NMR spectrometer (300 MHz or higher recommended for better resolution)
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Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
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Sample Preparation:
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Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
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Transfer the solution to an NMR tube.
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If not already present in the solvent, add a small amount of TMS as an internal standard (0 ppm).
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Instrument Setup:
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
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Tune and match the probe for both the ¹H and ¹³C frequencies.
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¹H NMR Acquisition:
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Set the appropriate spectral width (e.g., -2 to 12 ppm).
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Use a standard pulse sequence (e.g., zg30).
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Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
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Acquire the spectrum.
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¹³C NMR Acquisition:
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Switch the spectrometer to the ¹³C nucleus.
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Set the appropriate spectral width (e.g., 0 to 200 ppm).
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Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
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Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Acquire the spectrum.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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Phase correct the spectra.
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Calibrate the chemical shift scale using the TMS signal (0 ppm).
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Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants.
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Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile will be dominated by the characteristic stretching vibration of the nitrile groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 - 2250 | Strong, Sharp | C≡N stretching vibration of the dinitrile groups. This is a highly characteristic and diagnostic peak. |
| ~3100 - 3150 | Weak to Medium | C-H stretching of the imidazole ring. |
| ~2850 - 3000 | Medium | C-H stretching of the ethyl group. |
| ~1500 - 1600 | Medium | C=C and C=N stretching vibrations of the imidazole ring. |
| ~1400 - 1480 | Medium | C-H bending of the ethyl group. |
Experimental Protocol for IR Spectroscopy (ATR)
Objective: To obtain the infrared spectrum of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile to identify its functional groups.
Materials:
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1-Ethyl-1H-imidazole-4,5-dicarbonitrile sample (a few milligrams)
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FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
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Spatula
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Solvent for cleaning (e.g., isopropanol or acetone)
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Lint-free wipes
Procedure:
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Background Scan:
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Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
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Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) from the sample spectrum.
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Sample Application:
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Place a small amount of the solid sample onto the ATR crystal.
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Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
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Sample Spectrum Acquisition:
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
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Data Analysis:
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Clean the ATR crystal thoroughly after the measurement.
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Process the spectrum (e.g., baseline correction if necessary).
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Identify and label the major absorption bands and assign them to the corresponding functional groups.
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Caption: Workflow for ATR-IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum
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Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 146.
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Major Fragments: Fragmentation is likely to occur at the ethyl group. Expect to see a significant peak at m/z = 117, corresponding to the loss of an ethyl radical (•CH₂CH₃). The imidazole dinitrile cation would be a stable fragment.
Experimental Protocol for Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile.
Materials:
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1-Ethyl-1H-imidazole-4,5-dicarbonitrile sample
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Volatile solvent (e.g., dichloromethane, ethyl acetate)
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GC-MS instrument equipped with an appropriate column (e.g., a non-polar or medium-polarity column)
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Helium gas (carrier gas)
Procedure:
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Sample Preparation:
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Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent.
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Instrument Setup:
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Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes.
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Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
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Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).
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Use electron ionization (EI) at 70 eV.
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Injection and Analysis:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
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The compound will be separated on the GC column and then enter the mass spectrometer.
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Data Analysis:
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Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
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Analyze the mass spectrum of this peak.
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Identify the molecular ion peak and major fragment ions.
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Compare the fragmentation pattern with the expected structure.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring and nitrile groups constitute a chromophore that is expected to absorb in the UV region.
Predicted UV-Vis Spectrum
Based on related imidazole and nitrile compounds, 1-Ethyl-1H-imidazole-4,5-dicarbonitrile is expected to exhibit absorption maxima (λ_max) in the range of 250-300 nm. The exact position and intensity of the absorption will depend on the solvent used.
Experimental Protocol for UV-Vis Spectroscopy
Objective: To determine the absorption maxima of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile in the UV-Vis region.
Materials:
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1-Ethyl-1H-imidazole-4,5-dicarbonitrile sample
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Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
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UV-Vis spectrophotometer
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Quartz cuvettes (1 cm path length)
Procedure:
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Sample Preparation:
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Prepare a stock solution of the sample of known concentration in the chosen solvent.
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Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
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Instrument Setup:
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Turn on the spectrophotometer and allow the lamps to warm up.
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Set the desired wavelength range (e.g., 200-400 nm).
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Measurement:
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Fill a quartz cuvette with the pure solvent to be used as a blank.
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Place the blank cuvette in the spectrophotometer and record the baseline.
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Rinse the cuvette with the sample solution and then fill it with the sample solution.
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Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
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Data Analysis:
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Identify the wavelength(s) of maximum absorbance (λ_max).
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If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
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Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile. By leveraging predictive analysis based on analogous structures and outlining detailed, best-practice experimental protocols, researchers are equipped with the necessary tools to confidently elucidate the structure and properties of this compound. The successful application of these spectroscopic techniques is fundamental to ensuring the quality, purity, and identity of 1-Ethyl-1H-imidazole-4,5-dicarbonitrile in research and development settings.
References
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PubChem. 1-Ethyl-1H-imidazole. National Institutes of Health. [Link]
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PubChem. 1-Methyl-1H-imidazole-4,5-dicarbonitrile. National Institutes of Health. [Link]
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NIST. 1H-Imidazole, 1-ethyl-. NIST Chemistry WebBook. [Link]
